molecular formula C16H9BrCl2O2 B2584797 (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone CAS No. 303145-30-4

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B2584797
CAS No.: 303145-30-4
M. Wt: 384.05
InChI Key: WFJXGULLLXDFRX-UHFFFAOYSA-N
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Description

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with bromine and methyl groups, as well as a methanone group attached to a dichlorophenyl ring.

Mechanism of Action

Target of Action

The primary targets of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Similar compounds have been shown to target extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) .

Mode of Action

The exact mode of action of This compound It is likely that the compound interacts with its targets, possibly through binding interactions , leading to changes in the cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell growth inhibition .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to have significant cell growth inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves multiple steps:

  • Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, 2-hydroxy-3-methylbenzaldehyde can be cyclized using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-methylbenzofuran.

  • Bromination: : The bromination of 3-methylbenzofuran can be achieved using bromine (Br₂) in the presence of a solvent such as acetic acid. This step introduces the bromine atom at the 5-position of the benzofuran ring.

  • Friedel-Crafts Acylation: : The final step involves the Friedel-Crafts acylation of the brominated benzofuran with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used to convert the carbonyl group to an alcohol.

  • Substitution: : The bromine atom on the benzofuran ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium thiolate (KSR) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of the corresponding alcohol from the methanone group.

    Substitution: Replacement of the bromine atom with various nucleophiles, leading to different substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its benzofuran core, which is known for its biological activity. It can be used in the development of new drugs targeting various diseases, including cancer, microbial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but lacks the methyl and dichlorophenyl groups.

    (3-Methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: Similar but without the bromine atom.

    (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar but with only one chlorine atom on the phenyl ring.

Uniqueness

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and dichlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJXGULLLXDFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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